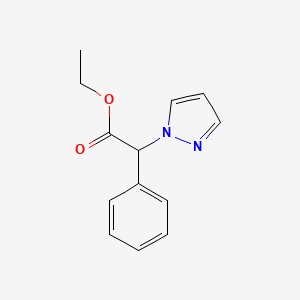
ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C8H10N2O2 . It is a colorless liquid with a faint odor . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave several NNN pincer Pd(II) complexes .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid with a faint odor . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate has been utilized in the synthesis of various derivatives with potential antimicrobial properties. For instance, Asif et al. (2021) synthesized derivatives from ethyl 2-(1H-pyrazol-1-yl)acetate, which showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Novel Compound Synthesis
Abdelhamid and Afifi (2010) demonstrated the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, starting from a compound structurally similar to ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate (Abdelhamid & Afifi, 2010).
Structural and Spectroscopic Analysis
Research by Viveka et al. (2016) focused on the synthesis, spectroscopic, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound related to this compound. They performed comprehensive analysis including X-ray diffraction studies (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Catalytic Applications
Matiwane, Obuah, and Darkwa (2020) investigated pyrazolyl compounds for their application as catalysts in the copolymerization of CO2 and cyclohexene oxide. Their research highlights the potential of pyrazolyl derivatives in polymer chemistry (Matiwane, Obuah, & Darkwa, 2020).
Antioxidant Properties
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant properties. These studies illustrate the chemical versatility and potential pharmacological applications of pyrazole-based compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling .
Pharmacokinetics
Its metabolism might involve hydroxylation and hydrolysis , and it is likely to be excreted via the renal route.
Result of Action
Based on the activities of similar compounds, it might exert antioxidant, anti-inflammatory, and antitumor effects .
Propriétés
IUPAC Name |
ethyl 2-phenyl-2-pyrazol-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12(15-10-6-9-14-15)11-7-4-3-5-8-11/h3-10,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASTZGICBYQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

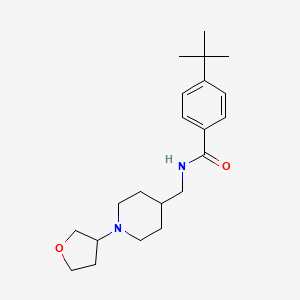

![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)
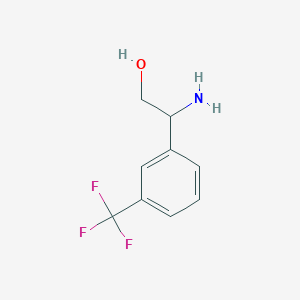
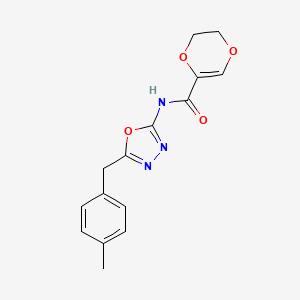

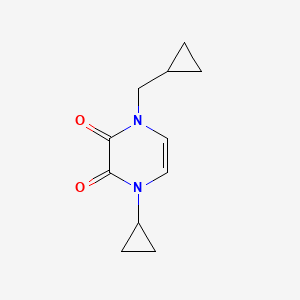
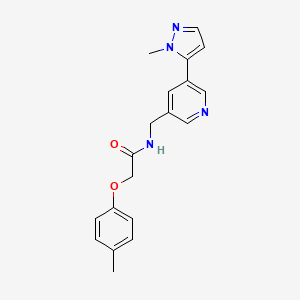
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
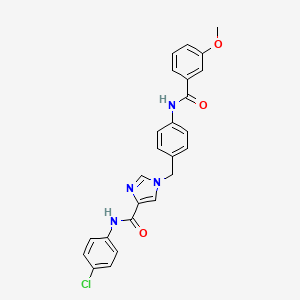
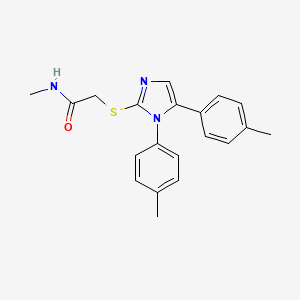
![2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2475637.png)
